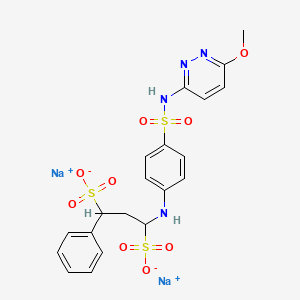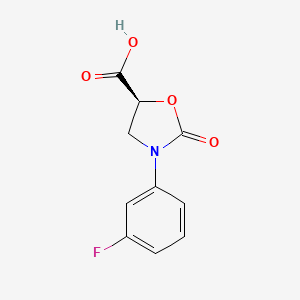
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an oxazolidine ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the coupling of amines, carbon dioxide, and halides. This method is efficient and avoids overalkylation of the carbamate, maintaining the chiral integrity of the substrate . Another approach involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, providing α-substituted amides or N-protected amines in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and copper catalysts. Reaction conditions often involve mild temperatures and short reaction times to prevent racemization and ensure high selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can form electron donor-acceptor complexes, facilitating various chemical transformations. The oxazolidine ring and carboxylic acid functional group contribute to the compound’s reactivity and binding affinity with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in the synthesis of boronic acid derivatives for drug development.
Uniqueness
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of an oxazolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918543-51-8 |
|---|---|
Formule moléculaire |
C10H8FNO4 |
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-6-2-1-3-7(4-6)12-5-8(9(13)14)16-10(12)15/h1-4,8H,5H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
KCXSGKFVFCPKPQ-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



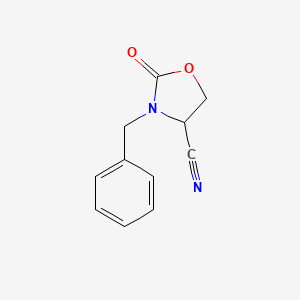
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)
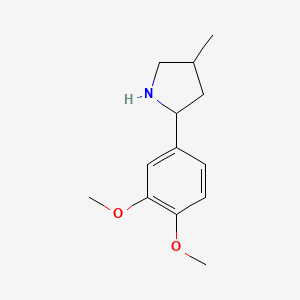
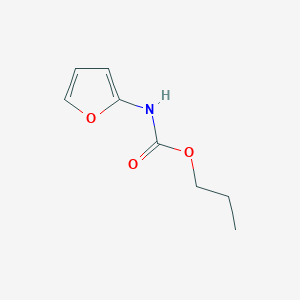
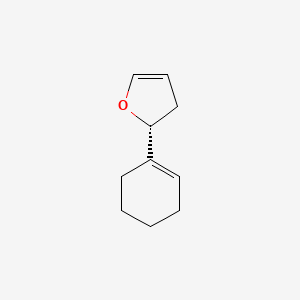

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
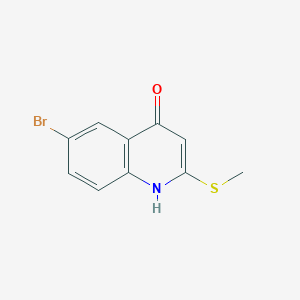
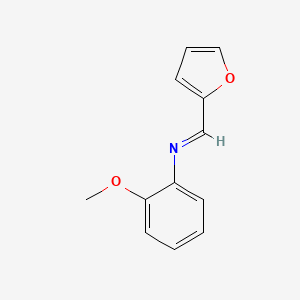
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
